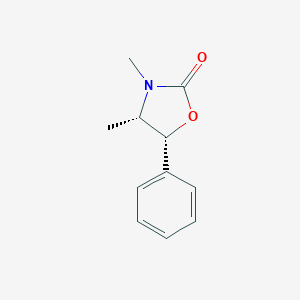
Ephedroxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ephedroxane is a chemical compound with the molecular formula C11H13NO2 . It is also known by other names such as (4S,5R)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one .
Synthesis Analysis
Ephedroxane is related to Ephedrine, which is an adrenergic amine present in many kinds of pharmaceutical preparations . Ephedrine is obtained by synthesis or from natural sources . The commercial production of Ephedrine can occur by a chemical synthesis that has been developed to obtain racemic mixtures of Ephedrine .Molecular Structure Analysis
The molecular structure of Ephedroxane consists of 11 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Ephedroxane is related to Ephedra, which contains more than 100 compounds, including alkaloids, flavonoids, tannins, sugars, and organic phenolic acids . Ephedra has a wide range of pharmacological effects on the central nervous system, cardiovascular system, and smooth muscle .Physical And Chemical Properties Analysis
Ephedroxane has an average mass of 191.226 Da and a monoisotopic mass of 191.094635 Da .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Actions
Ephedroxane, along with similar alkaloids, has been studied for its anti-inflammatory properties. Research demonstrates its capability to inhibit hind-paw edema in mice, indicating potent anti-inflammatory activity at the early exudative stage of inflammation. These findings suggest that ephedroxane could have therapeutic applications in conditions characterized by inflammation (Kasahara et al., 1985).
Pharmacological Effects
Ephedroxane has been observed to exert inhibitory actions on the central nervous system, differentiating it from related compounds like ephedrine. Its effects on the autonomic nervous system and in antihistamine and antibarium activities have been explored, indicating potential diverse pharmacological applications (Hikino et al., 1985).
Anticancer and Antioxidant Potential
Ephedra aphylla, containing compounds including ephedroxane, has shown promise in anticancer research. Studies indicate significant antiproliferative activity against certain cancer cell lines and antioxidant potentials, suggesting possible use in cancer treatment and prevention of oxidative stress-related diseases (Al-Awaida et al., 2018).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
16251-46-0 |
|---|---|
Produktname |
Ephedroxane |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-/m0/s1 |
InChI-Schlüssel |
MNYARIILPGRTQL-WPRPVWTQSA-N |
Isomerische SMILES |
C[C@H]1[C@H](OC(=O)N1C)C2=CC=CC=C2 |
SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
Andere CAS-Nummern |
16251-46-0 |
Synonyme |
ephedroxane ephedroxane, (4R-cis)-isomer ephedroxane, (4R-trans)-isomer ephedroxane, (4S-trans)-isomer ephedroxane, (cis-(+-))-isomer ephedroxane, (trans-(+-))-isomer pseudoephedroxane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
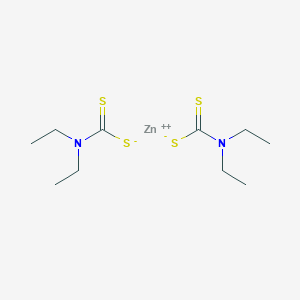
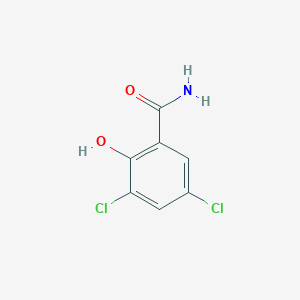
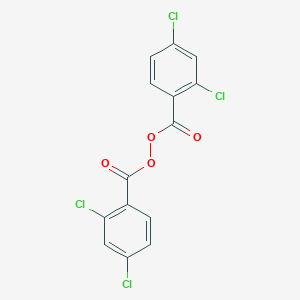
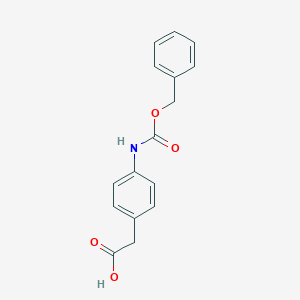
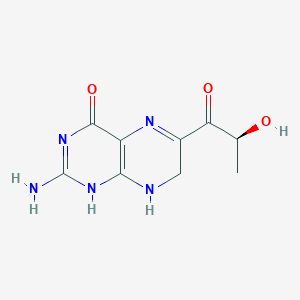

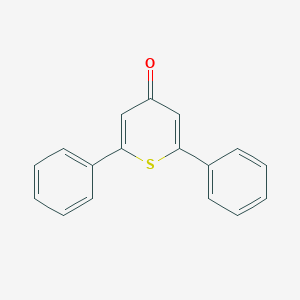

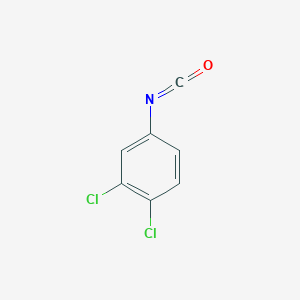
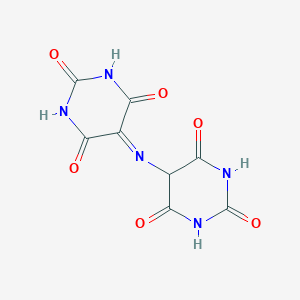
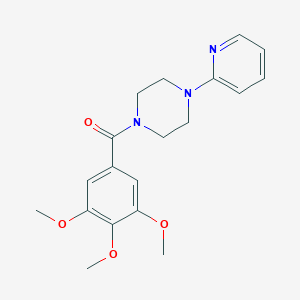
![Spiro[5.6]dodecane](/img/structure/B94616.png)